molecular formula C23H17ClN2O5 B11699597 methyl 2-chloro-5-(5-{(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate

methyl 2-chloro-5-(5-{(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B11699597
M. Wt: 436.8 g/mol
InChI Key: BHVYVPKZWPLXFB-PDGQHHTCSA-N
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Description

METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound with a unique structure that combines various functional groups, including a chlorinated benzene ring, a furan ring, and a pyrazolidinone moiety

Preparation Methods

The synthesis of METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolidinone moiety: This can be achieved by reacting 4-methylphenylhydrazine with a suitable diketone under acidic conditions to form the pyrazolidinone ring.

    Synthesis of the furan ring: The furan ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.

    Coupling of the furan and pyrazolidinone moieties: This step involves the formation of a carbon-carbon bond between the furan and pyrazolidinone rings, typically using a palladium-catalyzed cross-coupling reaction.

    Introduction of the chlorinated benzene ring:

Chemical Reactions Analysis

METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification reactions to form different esters.

Scientific Research Applications

METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, anticancer, or antimicrobial agents.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various synthetic pathways.

    Materials Science: The compound’s structural features may impart unique properties to materials, making it useful in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s functional groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be compared with similar compounds such as:

    Methyl 2-chloro-5-(5-{(E)-[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate: This compound has a similar structure but differs in the configuration of the pyrazolidinone moiety.

    Methyl 2-bromo-5-chlorobenzoate: This compound shares the chlorinated benzene ring but lacks the furan and pyrazolidinone moieties, making it less complex.

    4-Hydroxy-2-quinolones: These compounds have a different core structure but may exhibit similar biological activities due to the presence of heterocyclic rings and functional groups.

Properties

Molecular Formula

C23H17ClN2O5

Molecular Weight

436.8 g/mol

IUPAC Name

methyl 2-chloro-5-[5-[(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C23H17ClN2O5/c1-13-3-6-15(7-4-13)26-22(28)18(21(27)25-26)12-16-8-10-20(31-16)14-5-9-19(24)17(11-14)23(29)30-2/h3-12H,1-2H3,(H,25,27)/b18-12-

InChI Key

BHVYVPKZWPLXFB-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)OC)/C(=O)N2

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)OC)C(=O)N2

Origin of Product

United States

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